molecular formula C18H19N3O5S B2856824 2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-nitrobenzamide CAS No. 941987-01-5

2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-nitrobenzamide

Cat. No. B2856824
CAS RN: 941987-01-5
M. Wt: 389.43
InChI Key: CZFDQQWQHBONTM-UHFFFAOYSA-N
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Description

2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-nitrobenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is known for its unique chemical structure, which makes it a promising candidate for developing drugs that can target specific biological pathways.

Scientific Research Applications

Synthesis and Applications in Cancer Research

Compounds bearing sulfonamide fragments, closely related to the chemical structure of 2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-nitrobenzamide, have been synthesized and evaluated for their anticancer activity. These compounds have shown significant effects in reducing cell proliferation and inducing the mRNA expression of pro-apoptotic genes such as caspase 3, caspase 8, and caspase 9, suggesting their potential application in cancer therapy by activating apoptotic pathways through p38/ERK phosphorylation in cancer cells (Cumaoğlu et al., 2015).

Novel Derivatives and Antibacterial Evaluation

Research into sulfonamide derivatives has led to the synthesis of new molecules with antibacterial properties. A study synthesized a series of naphthalene-1,4-dione derivatives showing significant antibacterial activity, highlighting the versatile applications of sulfonamide-based compounds in developing new antibacterial agents (Ravichandiran et al., 2015).

Structural Analysis and Supramolecular Chemistry

Quinolinone derivatives, similar in structural framework to the specified compound, have been synthesized and characterized, revealing their utility as building blocks in various fields such as pharmacy and engineering. The detailed analysis of their crystallographic structures provides insight into their potential applications in creating novel materials and therapeutic agents (Michelini et al., 2019).

Psycho- and Neurotropic Profiling

The exploration of psycho- and neurotropic properties of novel quinolinone derivatives has identified compounds with promising sedative, anti-amnesic, anti-anxiety, and antihypoxic effects. These findings suggest the potential of these compounds in developing treatments for various neurological and psychological conditions (Podolsky et al., 2017).

Environmental and Analytical Chemistry Applications

Studies on the metabolic fate of synthetic cannabinoid receptor agonists containing sulfamoyl benzamide core structures have contributed to the understanding of their behavior in biological systems, aiding in the development of analytical targets for toxicological screenings (Richter et al., 2022).

Mechanism of Action

Target of Action

It’s known that many indole derivatives, which share a similar structure with the compound , have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the wide range of biological activities associated with indole derivatives , it’s likely that the compound affects multiple biochemical pathways

Result of Action

Given the wide range of biological activities associated with indole derivatives , it’s likely that the compound has diverse molecular and cellular effects

properties

IUPAC Name

2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-12-15(6-3-7-16(12)21(23)24)18(22)19-14-9-8-13-5-4-10-20(17(13)11-14)27(2,25)26/h3,6-9,11H,4-5,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZFDQQWQHBONTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3-nitrobenzamide

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